![molecular formula C20H33ClFNO3 B13747589 dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-91-2](/img/structure/B13747589.png)
dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride is a chemical compound with the CAS number 3829-91-2 . It is used primarily in experimental and research settings . The compound’s structure includes a dibutylammonium group attached to a propyl chain, which is further linked to an ethoxy-fluorobenzoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride typically involves the reaction of dibutylamine with 3-(2-ethoxy-5-fluorobenzoyl)oxypropyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The ethoxy-fluorobenzoyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, and the reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzoyl moiety .
Scientific Research Applications
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutylammonium Compounds: Similar compounds include other dibutylammonium derivatives with different substituents on the benzoyl group.
Fluorobenzoyl Derivatives: Compounds with similar benzoyl groups but different alkyl chains or substituents.
Uniqueness
Dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
CAS No. |
3829-91-2 |
|---|---|
Molecular Formula |
C20H33ClFNO3 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)18-16-17(21)10-11-19(18)24-6-3;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
InChI Key |
VYYNYHBJFFCHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=C(C=CC(=C1)F)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


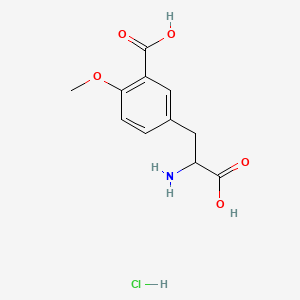

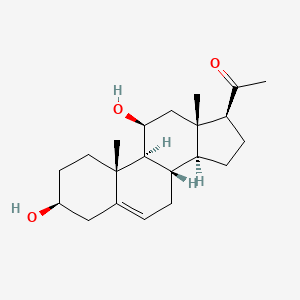
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
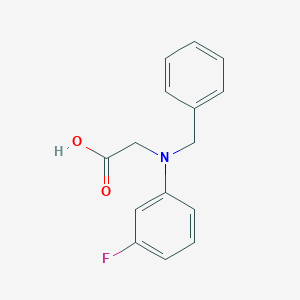


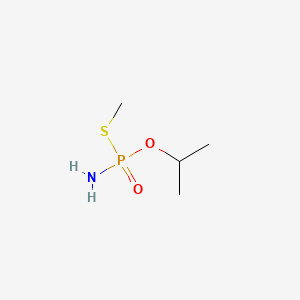
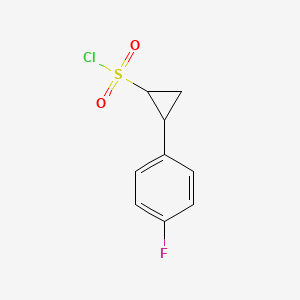


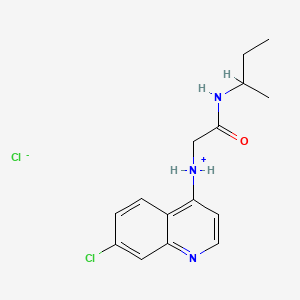

![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
